molecular formula C20H18FNOS B11039803 11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one

11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one

Cat. No.: B11039803
M. Wt: 339.4 g/mol
InChI Key: VIBQRHWTFZQAMS-UHFFFAOYSA-N
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Description

11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one is a chemical compound known for its diverse pharmacological properties. It is commonly associated with its use in the pharmaceutical industry, particularly in the formulation of antipsychotic medications. This compound is characterized by its complex structure, which includes a fluorophenyl group, a methyl group, and a dibenzo-thiazepinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazepine Ring: This step involves the cyclization of a suitable precursor to form the thiazepine ring. The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF).

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction. This step requires a fluorinated benzene derivative and a suitable nucleophile.

    Methylation: The methyl group is introduced via a methylation reaction, typically using methyl iodide or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: It is a key component in the development of antipsychotic medications, particularly for the treatment of schizophrenia and bipolar disorder.

    Industry: The compound is used in the formulation of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one involves its interaction with multiple neurotransmitter receptors in the brain. It acts as an antagonist at dopamine D1, D2, and D3 receptors, as well as serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors . Additionally, it has affinity for adrenergic and histamine receptors, contributing to its therapeutic effects in psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

    Quetiapine: Another antipsychotic compound with a similar dibenzo-thiazepine core.

    Clozapine: Shares structural similarities and is used for similar therapeutic purposes.

    Olanzapine: Another antipsychotic with a thienobenzodiazepine structure.

Uniqueness

11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one is unique due to its specific fluorophenyl substitution, which enhances its pharmacological profile and receptor binding affinity compared to other similar compounds .

Biological Activity

11-(4-Fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one is a compound belonging to the dibenzo[b,e][1,4]thiazepine family. This class of compounds is known for its diverse biological activities, including potential applications in neuropharmacology and psychopharmacology. The presence of the 4-fluorophenyl group may enhance its pharmacological properties by modifying its interaction with biological targets.

Chemical Structure

The molecular formula of this compound is C18H18FN3OS, and it features a complex structure that allows for multiple interactions at the molecular level. The fluorine atom is hypothesized to play a critical role in enhancing the lipophilicity and receptor binding affinity of the compound.

Research indicates that compounds similar to this compound may act on several neurotransmitter systems:

  • Dopamine Receptors : These compounds often exhibit affinity for dopamine receptors, which are crucial in the treatment of various psychiatric disorders. Studies have shown that modifications in the structure can lead to increased binding affinities at dopamine transporter (DAT) sites .
  • Serotonin Transporters : Some derivatives have also demonstrated activity at serotonin transporters, which may contribute to their antidepressant effects .

Pharmacological Effects

The biological activity of this compound has been evaluated in various preclinical studies:

  • Antidepressant Activity : Compounds from the dibenzo[b,e][1,4]thiazepine class have been associated with antidepressant-like effects in animal models. This is attributed to their ability to modulate serotonin and norepinephrine levels .
  • Neuroprotective Effects : Certain analogs have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which is beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

  • Study on Dopamine Transporter Inhibition : A series of compounds structurally related to this compound were tested for their ability to inhibit DAT. The results indicated that modifications at the 4-position significantly enhanced DAT affinity (Ki values ranging from 23 nM to over 200 nM) compared to unmodified analogs .
  • Evaluation of Antidepressant Properties : In a rodent model of depression, derivatives were administered and showed significant reductions in immobility time in forced swim tests. These findings suggest a potential mechanism involving serotonin reuptake inhibition .

Data Table: Biological Activity Overview

Activity TypeAssay TypeResultReference
DAT InhibitionBinding AffinityKi = 23 nM
Antidepressant EffectForced Swim TestReduced immobility
NeuroprotectionCell Viability AssayIncreased cell survival

Properties

Molecular Formula

C20H18FNOS

Molecular Weight

339.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-9-methyl-8,9,10,11-tetrahydro-6H-benzo[c][1,5]benzothiazepin-7-one

InChI

InChI=1S/C20H18FNOS/c1-12-10-16-19(17(23)11-12)20(13-6-8-14(21)9-7-13)24-18-5-3-2-4-15(18)22-16/h2-9,12,20,22H,10-11H2,1H3

InChI Key

VIBQRHWTFZQAMS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(SC3=CC=CC=C3N2)C4=CC=C(C=C4)F)C(=O)C1

Origin of Product

United States

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